molecular formula C8H10N2O B146101 2-Phenylacetohydrazide CAS No. 937-39-3

2-Phenylacetohydrazide

Cat. No.: B146101
CAS No.: 937-39-3
M. Wt: 150.18 g/mol
InChI Key: FPTCVTJCJMVIDV-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline powder with a melting point of approximately 131°C . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetohydrazide can be synthesized through the reaction of phenylhydrazine with acetic anhydride. The reaction typically occurs under reflux conditions, where phenylhydrazine is added to acetic anhydride, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazines.

Scientific Research Applications

2-Phenylacetohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of 2-Phenylacetohydrazide, used in similar applications.

    Acetohydrazide: A related compound with similar reactivity but different structural properties.

    Benzohydrazide: Another hydrazide derivative with distinct chemical and physical properties.

Uniqueness: this compound is unique due to its specific structure, which combines the phenyl and acetohydrazide groups. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and scientific research .

Properties

IUPAC Name

2-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTCVTJCJMVIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061327
Record name 2-Phenylacetic hydrazide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

937-39-3
Record name (2-Phenylacetyl)hydrazine
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Record name Benzeneacetic acid, hydrazide
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Record name Phenylacetic acid hydrazide
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Record name Benzeneacetic acid, hydrazide
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Record name 2-Phenylacetic hydrazide
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Record name Phenylacetohydrazide
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Record name Phenylacetohydrazide
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Synthesis routes and methods I

Procedure details

The following representative compounds in Table 1 were synthesized according to (i) the foregoing procedures by selecting appropriate starting materials (for example, 4-fluoro mandelic acid derivatives (e.g., examples 12-1 and 12-3) were synthesized using commercially available 4-fluoromandelic acid) and (ii) known organic synthesis techniques (for example, treatment of commercially available α-phenylacetic acid methyl ester with hydrazine hydrate in ethanol under with heating provides phenyl-acetic acid hydrazide (see, e.g., Pandeye, S, N.; Manjula, H.; Stables, J. P.; Pharmazie; 2001, 56, 121-124) and treatment of phenyl acetic acid hydrazide with a substituted benzaldehyde in ethanol with heating and in the presence of catalytic acetic acid provides the corresponding substituted phenyl-acetic acid benzylidenehydrazide (see, e.g., Stephanidou-Stephanatou, J.; Lefkopoulou, S; Journal of Heterocyclic Chemistry; 1982; 19; 705-711.0)).
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Synthesis routes and methods II

Procedure details

Phenyl-acetic acid methyl ester (5 g, 33.3 mmol) was dissolved in hydrazine hydrate (25 mL) and EtOH (50 mL) and the reaction was heated in a sealed tube to 80° C. overnight. After cooling the reaction was concentrated to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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